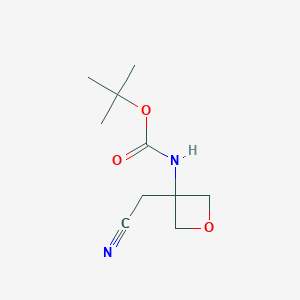

tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate

Description

tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate is a carbamate-protected oxetane derivative featuring a cyanomethyl substituent at the 3-position of the oxetane ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The oxetane ring, a four-membered oxygen-containing heterocycle, imparts unique steric and electronic properties, while the cyanomethyl group enhances electrophilicity and reactivity for further functionalization. Its tert-butyl carbamate (Boc) group provides stability under basic conditions and enables selective deprotection under acidic conditions, making it valuable in multi-step syntheses .

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

tert-butyl N-[3-(cyanomethyl)oxetan-3-yl]carbamate |

InChI |

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(4-5-11)6-14-7-10/h4,6-7H2,1-3H3,(H,12,13) |

InChI Key |

PMUJVSVHSHKCJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CC#N |

Origin of Product |

United States |

Preparation Methods

Oxetane-3-amine Intermediate Synthesis

Oxetane-3-amine derivatives serve as foundational intermediates. A common approach involves cyclization of glycerol derivatives or epoxy precursors under basic conditions. For example, 3-aminooxetane can be synthesized via ring-opening of epichlorohydrin followed by ammonia treatment.

Boc Protection of the Amine Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This yields tert-butyl oxetan-3-ylcarbamate derivatives:

Reaction conditions:

-

Solvent : DCM (anhydrous)

-

Temperature : 0°C to room temperature (RT)

-

Time : 2–4 hours

Cyanomethyl Group Introduction via Nucleophilic Substitution

The cyanomethyl moiety is introduced through substitution of a bromomethyl intermediate, leveraging the reactivity of halogenated precursors.

Synthesis of tert-Butyl (3-(Bromomethyl)oxetan-3-yl)carbamate

The bromomethyl derivative is prepared by treating tert-butyl oxetan-3-ylcarbamate with bromine or N-bromosuccinimide (NBS) under radical or photolytic conditions. Alternatively, Appel reaction using triphenylphosphine and carbon tetrabromide may be employed:

Conditions :

Bromide-to-Cyanide Substitution

The bromomethyl intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances reactivity:

Optimized Parameters :

-

Molar ratio : 1:1.2 (bromide:cyanide)

-

Solvent : DMF (anhydrous)

-

Temperature : 80°C

-

Time : 6–8 hours

Alternative Cyanomethylation Strategies

Mitsunobo Reaction for Direct Functionalization

A Mitsunobo reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates direct cyanomethylation of hydroxylmethyl intermediates. This bypasses bromine handling but requires pre-formed hydroxymethyl derivatives:

Challenges :

Reductive Amination Pathways

For substrates with ketone groups, reductive amination with cyanomethylamine derivatives offers an alternative route. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) effectively mediates this transformation:

Conditions :

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradients of ethyl acetate (EtOAc) and hexanes. Reverse-phase flash chromatography (C18 column) with methanol/water mixtures improves purity for hygroscopic intermediates.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.15 (d, 2H, CH₂CN), 4.40–4.60 (m, 4H, oxetane).

-

LCMS : m/z calculated for C₁₀H₁₆N₂O₃ [M+H]⁺: 213.12; found: 213.10.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Bromide Substitution | High scalability, robust conditions | Bromine handling hazards | 65–72 |

| Mitsunobo Reaction | Avoids halogens | Lower yields, costly reagents | 50–60 |

| Reductive Amination | Compatible with ketone precursors | Multi-step, moderate efficiency | 55–60 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes the bromide substitution route due to cost-effectiveness and established safety protocols. Continuous flow systems mitigate cyanide toxicity risks by minimizing human exposure. Solvent recovery (DMF) and waste bromide management are critical for sustainability.

Emerging Methodologies

Recent patents disclose photoredox-catalyzed cyanomethylation using acrylonitrile derivatives under visible light, achieving yields up to 75% at RT. Electrochemical methods utilizing cyanide salts in aqueous media are also under investigation, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield free amines. This reaction is pivotal for deprotection in synthetic chemistry:

Acidic Hydrolysis

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Outcome : Cleavage of the Boc group generates an ammonium salt, which can be neutralized to the free amine.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water .

Basic Hydrolysis

-

Conditions : Aqueous NaOH or KOH in methanol/water mixtures under reflux.

-

Outcome : Produces the corresponding amine and tert-butanol.

-

Limitations : Harsher conditions may lead to side reactions with the oxetane or nitrile groups.

Oxetane Ring-Opening Reactions

The strained oxetane ring (4-membered ether) undergoes ring-opening under nucleophilic or acidic conditions:

Nucleophilic Ring-Opening

-

Reagents : Grignard reagents, alkoxides, or amines.

-

Example : Reaction with methylmagnesium bromide generates a tertiary alcohol:

Acid-Catalyzed Ring-Opening

-

Reagents : HBr or HCl in ether.

-

Outcome : Forms bromo- or chloro-substituted derivatives.

-

Applications : Intermediate for further functionalization (e.g., Suzuki couplings) .

Reactions of the Cyanomethyl Group

The nitrile group participates in selective transformations:

Reduction to Amines

-

Reagents : Hydrogen gas with Raney Ni or LiAlH.

-

Outcome : Converts –CN to –CHNH.

-

Conditions : Elevated temperatures (50–100°C) and pressures .

Nucleophilic Addition

-

Reagents : Organometallic reagents (e.g., Grignard or organolithium).

-

Outcome : Forms ketones after hydrolysis:

Cross-Coupling Reactions

The bromomethyl derivative (tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate) enables metal-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | Aryl boronic acids | Biaryl derivatives | 60–85% |

| Buchwald-Hartwig | Pd(dba) | Primary amines | N-aryl oxetane carbamates | 50–75% |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects:

Recent studies have indicated that compounds similar to tert-butyl (3-(cyanomethyl)oxetan-3-yl)carbamate may exhibit neuroprotective properties. For instance, related carbamates have demonstrated the ability to inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease . The mechanism involves reducing oxidative stress and inflammation in neuronal cells, making it a candidate for further exploration in neurodegenerative disease therapies.

Antiviral Activity:

Research has also suggested that derivatives of this compound can act against viral infections by modulating immune responses. Compounds with similar structures have been shown to activate Toll-like receptors, enhancing the innate immune response . Such properties could be harnessed to develop antiviral agents.

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, facilitating the construction of more complex molecular architectures . This capability is particularly useful in synthesizing pharmaceutical compounds and agrochemicals.

Materials Science

Polymer Chemistry:

In materials science, the compound can be utilized as a precursor for developing polymers with specific properties. The incorporation of the oxetane ring enhances the thermal stability and mechanical strength of the resulting materials. Research into polymeric systems derived from such carbamates is ongoing, focusing on applications in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The oxetane ring and cyanomethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with target biomolecules, leading to changes in their structure and function . These interactions are mediated by the unique structural features of the compound, which allow it to engage in specific chemical reactions and binding events .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Key Insights :

- The cyanomethyl substituent (-CH2CN) offers a balance of electronic withdrawal and synthetic versatility, enabling nitrile-to-amide or amine conversions.

- Bromomethyl analogues (e.g., from ) exhibit higher reactivity in SN2 reactions but lower stability compared to cyanomethyl derivatives.

- Aminomethyl derivatives (e.g., ) are pivotal in constructing nitrogen-rich scaffolds but require protection to avoid undesired side reactions .

Heterocycle Variants

Key Insights :

- Oxetane rings (4-membered) exhibit higher ring strain than tetrahydrofuran (5-membered), leading to greater reactivity in ring-opening reactions.

- Cyclopentyl and bicyclic derivatives (e.g., ) offer enhanced conformational rigidity, beneficial in designing bioactive molecules .

Functional Group Diversity

Key Insights :

Biological Activity

tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a tert-butyl group attached to a carbamate, which is further linked to a cyanomethyl-substituted oxetane ring. This unique structure contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxetane ring provides structural rigidity, enhancing binding affinity, while the cyanomethyl group may facilitate interactions through hydrogen bonding and electrostatic interactions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been explored for its ability to inhibit certain proteases, which are critical in various biological processes, including inflammation and cancer progression. For instance, studies have shown that compounds with similar structures can inhibit cathepsin L, a target for treating chronic infections like toxoplasmosis .

Receptor Binding

The compound has also been investigated for its potential to bind to various receptors involved in signaling pathways related to immune responses. In vitro assays have demonstrated that it can modulate receptor activity, influencing downstream signaling cascades .

Study 1: TLR7 Activation

A study evaluated the effects of this compound on TLR7 activation using HEK-293 cells. The results indicated that the compound could enhance NF-kappaB-dependent reporter activation in response to TLR7 stimulation, suggesting a role in modulating immune responses .

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for anti-inflammatory effects in animal models. Mice treated with varying doses of the compound exhibited reduced levels of pro-inflammatory cytokines following TLR7 stimulation. These findings support its potential application in managing autoimmune conditions .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate with high yield and purity?

- Methodological Answer : A protocol involving acid-catalyzed coupling under mild conditions (e.g., HClO₄-SiO₂ at 80°C for short reaction times) can be adapted from analogous carbamate syntheses. Post-reaction, purification via silica gel chromatography using gradients of hexane/ethyl acetate (e.g., 2:8 ratio) ensures removal of unreacted cyanomethyl precursors and byproducts. Monitoring reaction progress with TLC and confirming purity via LC-MS (e.g., m/z analysis) is critical .

Q. How can the molecular structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the oxetane ring (δ ~4.5–5.0 ppm for CH₂ groups) and tert-butyl carbamate (δ ~1.4 ppm for C(CH₃)₃).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, oxetane ring puckering and cyanomethyl substituent orientation can be validated against density maps .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at room temperature in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the oxetane ring or cyanomethyl moiety. Stability assessments via periodic HPLC analysis are advised .

Advanced Research Questions

Q. How can crystallographic disorder in the oxetane ring or cyanomethyl group be resolved during structural refinement?

- Methodological Answer : In SHELXL, apply "PART" instructions to model disorder, using free variables to refine occupancies. For example, if the cyanomethyl group exhibits rotational disorder, split its position into two or more sites with restrained bond distances and angles. Validate using difference Fourier maps and R-factor convergence criteria .

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitutions involving the oxetane ring?

- Methodological Answer : Competing ring-opening pathways under acidic/basic conditions may generate intermediates like 3-aminomethyl-oxetane derivatives. Monitor reaction quenches with ESI-MS to detect such species. Computational modeling (e.g., DFT studies) can predict transition states favoring ring-opening versus cyanomethyl group retention .

Q. How should contradictory spectroscopic and crystallographic data be reconciled during structure validation?

- Methodological Answer : Cross-validate using complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.